2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential applications in treating autoimmune diseases.
Mecanismo De Acción
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid selectively inhibits JAK3 and to a lesser extent, JAK1, which are involved in the signaling pathway of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21. By blocking the activity of JAK3, this compound prevents the activation of T cells and B cells, which are responsible for the immune response and inflammation in autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of cytokines such as IL-2, IL-4, and interferon-gamma (IFN-γ), which are involved in the immune response and inflammation. It also reduces the activation of T cells and B cells, which are responsible for the autoimmune response. This compound has been shown to be effective in reducing the symptoms of rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease in clinical trials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has several advantages for lab experiments, including its high potency, selectivity, and specificity for JAK3 inhibition. It is also stable and can be easily synthesized in large quantities. However, this compound has limitations in terms of its potential side effects, such as increased risk of infections, anemia, and liver damage. It also has limited efficacy in some autoimmune diseases and may not be suitable for all patients.
Direcciones Futuras
There are several future directions for 2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid research, including its potential applications in treating other autoimmune diseases, such as lupus, type 1 diabetes, and celiac disease. There is also ongoing research on the combination of this compound with other immunosuppressive drugs for improved efficacy and reduced side effects. Furthermore, there is research on the development of new JAK inhibitors with improved selectivity and specificity for JAK3 inhibition.
Métodos De Síntesis
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid is synthesized by reacting 6-cyclopropylpyrimidin-4-amine with 2-azaspiro[4.5]decane-1,3-dione in the presence of a suitable solvent and a catalyst. The reaction is carried out under controlled temperature and pressure conditions to obtain the desired product in high yield and purity.
Aplicaciones Científicas De Investigación
2-(6-Cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid has been extensively studied for its potential applications in treating autoimmune diseases such as rheumatoid arthritis, psoriasis, multiple sclerosis, and inflammatory bowel disease. It works by inhibiting the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathway of cytokines, which are responsible for the inflammation and immune response in the body.
Propiedades
IUPAC Name |
2-(6-cyclopropylpyrimidin-4-yl)-2-azaspiro[4.5]decane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c21-16(22)13-9-20(10-17(13)6-2-1-3-7-17)15-8-14(12-4-5-12)18-11-19-15/h8,11-13H,1-7,9-10H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRPXWFLJGKJHRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CN(CC2C(=O)O)C3=NC=NC(=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.